molecular formula C8H6O3 B13959429 3-(5-Methylfuran-2-yl)prop-2-ynoic acid CAS No. 77034-21-0

3-(5-Methylfuran-2-yl)prop-2-ynoic acid

Cat. No.: B13959429
CAS No.: 77034-21-0
M. Wt: 150.13 g/mol
InChI Key: DJTIHHSFRKQYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methylfuran-2-yl)prop-2-ynoic acid is an organic compound with a unique molecular structure. It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a prop-2-ynoic acid moiety. This compound has a molecular weight of 150.13 g/mol and a boiling point of 261.48°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the use of furan derivatives and alkyne precursors. The reaction typically involves the coupling of 5-methylfuran with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the alkyne moiety to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Functionalized furan derivatives.

Scientific Research Applications

3-(5-Methylfuran-2-yl)prop-2-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The furan ring and alkyne moiety allow the compound to participate in various biochemical reactions. It can inhibit the activity of certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group at the 5-position of the furan ring, which can influence its reactivity and biological activity

Properties

CAS No.

77034-21-0

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H6O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,1H3,(H,9,10)

InChI Key

DJTIHHSFRKQYHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C#CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.